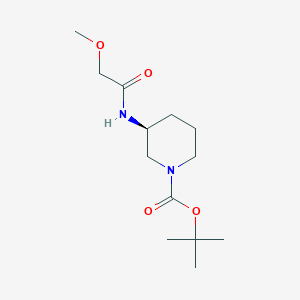
(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate, also known as Boc-3-AMA, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine and has a molecular weight of 311.4 g/mol. Boc-3-AMA is a white crystalline powder that is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : This compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of Vandetanib intermediates (Wang, Xu, Tang, & Wang, 2015) and Crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
X-ray Crystallography Studies : The compound has been studied through X-ray crystallography, revealing specific structural configurations and molecular packing in crystals. This is crucial for understanding its physical and chemical properties (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Synthesis Methodology : Research has focused on developing and optimizing the synthesis methods for this compound and its derivatives. This includes improving the yield, simplifying reaction steps, and reducing preparation costs, which are vital for industrial-scale production (Xiao-kai, 2013).
Intermediate in Pharmaceutical Research : It acts as an important intermediate in the preparation of various pharmaceutical compounds. Studies have demonstrated its use in synthesizing compounds with potential medicinal applications, such as those with anti-tumor properties (Zhang, Ye, Xu, & Xu, 2018).
Derivatives Synthesis for Biological Studies : The compound has been utilized in synthesizing a range of derivatives. These derivatives are then used in biological studies, such as investigating the effects on specific cellular receptors or pathways (Hougaard, Jensen, Dale, Miller, Davies, Eriksen, Strøbæk, Trezise, & Christophersen, 2009).
Catalysis and Reaction Mechanisms : Studies also explore its role in catalysis and reaction mechanisms. This includes research on its use in palladium-catalyzed reactions and the exploration of new synthetic routes (Millet & Baudoin, 2015).
Building Blocks for Complex Molecules : It's used as a building block for synthesizing complex molecular structures. This includes its application in creating piperidine derivatives and other complex organic compounds (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Propriétés
IUPAC Name |
tert-butyl (3S)-3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUXRCMCMDZPF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124130 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-methoxyacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332765-78-2 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-methoxyacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-methoxyacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















